Field: Medicinal Chemistry
Application Summary: The compound has been synthesized and evaluated for its in vitro anti-Helicobacter pylori activity .
Methods of Application: A new series of 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles were synthesized and evaluated by the disc diffusion method against Helicobacter pylori .
Results: Four compounds which exhibited strong anti-H. pylori activity at concentration of 8–32 μg/disc (average of inhibition zone >20 mm) were further tested . The averages of inhibition zone diameters indicated that all selected compounds exhibit better anti-H. pylori activity profile against clinical isolates of H. pylori with respect to standard drug metronidazole .
Field: Crystallography
Application Summary: The compound has been synthesized and its structure was confirmed by 1H NMR, MS and elemental analyses and single-crystal X-ray structure determination .
Methods of Application: The title compound 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was synthesized, and its structure was confirmed by 1H NMR, MS and elemental analyses and single-crystal X-ray structure determination .
Field: Chemical Synthesis
Application Summary: The compound “2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole” is used in the synthesis of a variety of other chemical compounds .
Methods of Application: The compound is used as a starting material in various chemical reactions to synthesize other compounds .
Results: The specific results depend on the particular synthesis process and the compounds being synthesized .
Field: Antimicrobial Research
Application Summary: A series of structurally novel 3-thioether-1-(quinazolin-4-yl)-1H-1,2,4-triazol-5-amine derivatives were designed and synthesized based on a pharmacophore hybrid approach, and screened for their antibacterial and antifungal activities in vitro .
Methods of Application: The compound “2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole” was used as a starting material in the synthesis of these derivatives .
Results: The synthesized compounds were fully characterized through
1H^{1}H1H
NMR,13C^{13}C13C
NMR and HRMS .Field: Antimitotic Research
Application Summary: A compound of simple structure, 2,4-dichlorobenzyl thiocyanate (DCBT), is an antimitotic agent with a number of unusual properties .
Methods of Application: The drug causes an extreme reorganization of microtubules in cells in culture . Most normal microtubules disappear, and remaining tubulin-containing structures appear to be bundled or aggregated .
Results: DCBT irreversibly inhibits in vitro polymerization of purified tubulin, but only after a prolonged preincubation of the protein with the drug . A specific interaction with tubulin is also shown by the cross-resistance to DCBT of Colcemid-resistant cells with an altered β-tubulin .
Application Summary: Two series of benzimidazole based thio-oxadiazole and thio-thiadiazole analogues were designed and synthesised as novel antimicrobial drugs through inhibition of phenylalanyl-tRNA synthetase (PheRS), which is a promising antimicrobial target .
Methods of Application: The synthetic pathway of the designed compounds proceeded in five steps starting from benzimidazole .
Results: In vitro antimicrobial evaluation against five bacterial strains showed a moderate activity of compound 8b with MIC value of 32 μg/mL against S. aureus, while all the synthesised compounds showed weak activity against both E. faecalis and P. aeruginosa (MIC 128 μg/mL) .
2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. The structure features a phenyl group and a thioether linkage with a dichlorobenzyl moiety. Imidazole itself is a five-membered heterocyclic compound containing two nitrogen atoms, and it is known for its diverse biological activities. This particular compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
These reactions are significant for synthesizing other biologically active compounds and expanding the utility of 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole in pharmaceutical applications .
The biological activities of 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole have been explored in various studies. Notably, it has shown promising results against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The compound demonstrated significant antimicrobial activity in vitro, indicating its potential as an anti-H. pylori agent . Additionally, compounds with similar structures have been noted for their antiviral and anticancer properties, suggesting that this compound may also exhibit such activities .
The synthesis of 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole typically involves the following steps:
Specific reaction conditions, such as temperature and solvent choice (e.g., dimethylformamide), play crucial roles in optimizing yield and purity .
The applications of 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole include:
Interaction studies involving 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole focus on its binding affinities with biological targets. These studies often utilize techniques like:
Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(2,4-Dichlorophenyl)-1H-imidazole | Contains a dichlorophenyl group | Known for antifungal properties |
| 5-(4-Chlorophenyl)-1H-imidazole | Similar imidazole core | Exhibits anti-inflammatory effects |
| 1-(3,4-Dichlorobenzyl)-1H-imidazole | Contains a dichlorobenzyl moiety | Potential anti-cancer activity |
| 2-(Chlorobenzyl)thio-5-methylimidazole | Thioether linkage similar to target compound | Demonstrated antibacterial properties |
These compounds highlight the diversity within imidazole derivatives and their potential therapeutic applications. The unique combination of functional groups in 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole contributes to its distinct biological profile compared to other imidazoles .